dA-Aai - 127191-86-0

dA-Aai

Catalog Number: EVT-289993
CAS Number: 127191-86-0
Molecular Formula: C27H22N6O7
Molecular Weight: 542.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-(Deoxyadenosin-N6-yl)-aristolactam I (dA-AAI) is a DNA adduct formed by the covalent binding of aristolochic acid I (AAI) to the exocyclic amino group of deoxyadenosine within DNA. [, , , , , , , , , ] AAI is a naturally occurring nephrotoxin and carcinogen found in plants of the Aristolochia genus, which have been used in traditional herbal remedies. [, , ] dA-AAI is the predominant DNA adduct formed in vivo by AAI and is highly persistent, particularly in renal tissue. [, , , ] Due to its persistence and link to AAI exposure, dA-AAI serves as a valuable biomarker in scientific research to study the carcinogenic and mutagenic potential of aristolochic acid. [, , , , , ]

Synthesis Analysis

dA-AAI is typically synthesized for research purposes by reacting deoxyadenosine or its derivatives with activated forms of aristolochic acid I in vitro. [, ] This can be achieved through:

  • Metabolic Activation: Incubating AAI with enzyme systems such as rat liver microsomes, xanthine oxidase, or peroxidases (horseradish peroxidase, lactoperoxidase). []
  • Chemical Reduction: Utilizing reducing agents like zinc to activate AAI. []
  • Direct Reaction: Reacting activated AAI with synthetic oligonucleotides containing a single deoxyadenosine residue at a specific position. []

The synthesized dA-AAI is then purified using techniques like HPLC and characterized using methods like 32P-postlabelling and mass spectrometry. [, , , ]

Molecular Structure Analysis

dA-AAI is formed by the covalent linkage of the aristolactam I moiety (derived from AAI) to the exocyclic N6 amino group of deoxyadenosine. [, , ] This adduct retains the overall structure of deoxyadenosine with the added aristolactam I group. Structural details and conformational analyses are typically investigated using techniques like molecular dynamic simulations. []

Mechanism of Action

dA-AAI exerts its biological effects primarily through its interference with DNA replication and repair processes. [, , , ] Its mechanism of action involves:

  • DNA Replication Blockage: dA-AAI acts as a bulky adduct, hindering the progression of DNA polymerase along the DNA strand during replication. [] This blockage can lead to:
    • Translesional Synthesis: DNA polymerase may bypass the adduct by incorporating incorrect nucleotides opposite dA-AAI, leading to mutations, particularly A to T transversions. [, , ]
Physical and Chemical Properties Analysis
  • Stability: dA-AAI demonstrates significant persistence in vivo, particularly in renal tissue, suggesting relative stability within biological matrices. [, ]
Applications
  • Toxicology: dA-AAI serves as a biomarker for AAI exposure and helps assess the extent of DNA damage caused by this carcinogen. [, , , , ] Quantitative analysis of dA-AAI levels in tissues like the kidney, ureter, forestomach, and urine can provide insights into the exposure levels and potential health risks associated with AAI. [, , , ]
  • Carcinogenesis Research: Studying dA-AAI aids in understanding the mechanisms of AAI-induced carcinogenesis. [, , , , ] Research on dA-AAI has established its role in inducing specific mutations, particularly A to T transversions, which are frequently observed in AAI-induced tumors. [, , ]
  • Biomarker Development: The long-term persistence of dA-AAI in tissues like the kidney makes it a valuable long-term biomarker for past AAI exposure, even decades later. [] This is particularly relevant for studying diseases like aristolochic acid nephropathy (AAN) and Balkan endemic nephropathy (BEN), which are linked to AAI exposure and carry a high risk of urothelial cancer. []
  • Mechanistic Studies: dA-AAI is utilized to investigate the mechanisms of DNA adduct formation, persistence, and repair. [, ] This includes studying the enzymatic activation of AAI, DNA adduct stability, and the impact of dA-AAI on DNA replication and repair processes.

Aristolochic Acid I (AAI)

  • Compound Description: Aristolochic acid I (AAI) is a naturally occurring nitrophenanthrene carboxylic acid and a major component of the plant extract aristolochic acid (AA) [, , , , ]. It is a potent nephrotoxin and carcinogen, known to induce forestomach and kidney tumors in rodents and associated with urothelial cancer in humans [, ]. AAI requires metabolic activation via nitroreduction to exert its carcinogenic effects [, ].
  • Relevance: AAI is the parent compound of dA-AAI. Metabolic activation of AAI leads to the formation of reactive intermediates that bind to DNA, forming adducts like dA-AAI [, , , , ]. The presence of dA-AAI serves as a biomarker for AAI exposure and its associated carcinogenic risks [, , ].

7-(Deoxyguanosin-N2-yl)-aristolactam I (dG-AAI)

  • Compound Description: dG-AAI is a DNA adduct formed by the reaction of metabolically activated AAI with the exocyclic N2 amino group of deoxyguanosine [, , ].

Aristolochic Acid II (AAII)

  • Compound Description: Aristolochic acid II (AAII) is another naturally occurring nitrophenanthrene carboxylic acid found alongside AAI in the plant extract aristolochic acid (AA) [, , , ]. Like AAI, AAII is also a carcinogen and requires metabolic activation via nitroreduction [, ].
  • Relevance: AAII shares a similar structure and activation pathway with AAI and also forms DNA adducts [, , ]. The presence of AAII and its specific DNA adduct, dA-AAII, alongside dA-AAI, confirms exposure to the natural mixture of AAI and AAII found in plants like Stephania tetrandra [].

7-(Deoxyadenosin-N6-yl)-aristolactam II (dA-AAII)

  • Compound Description: dA-AAII is the major DNA adduct formed by the metabolic activation of AAII [, , ]. It is formed by the reaction of a reactive intermediate of AAII with the exocyclic N6 amino group of deoxyadenosine [, ].
  • Relevance: dA-AAII, similar to dA-AAI, results from the binding of an aristolactam moiety to deoxyadenosine, although originating from a different parent compound (AAII) [, , ]. The detection of both dA-AAI and dA-AAII indicates exposure to both AAI and AAII [].

7-(Deoxyguanosin-N2-yl)-aristolactam II (dG-AAII)

  • Compound Description: dG-AAII is a DNA adduct formed by the reaction of metabolically activated AAII with deoxyguanosine [].
  • Relevance: dG-AAII, like dG-AAI, arises from the binding of an aristolactam moiety to deoxyguanosine, but originates specifically from AAII []. While both dA-AAI and dG-AAII are formed from aristolochic acid components, dA-AAI is consistently identified as the major adduct, highlighting its potential key role in aristolochic acid-induced carcinogenesis [].

dC-AAII

  • Compound Description: dC-AAII is a structurally uncharacterized DNA adduct formed by the reaction of metabolically activated AAII with deoxycytidine [].
  • Relevance: dC-AAII demonstrates that AAII can also form adducts with deoxycytidine, in addition to the more common purine adducts like dA-AAI []. While dA-AAI remains a major focus due to its persistence and implications in A→T transversion mutations, the discovery of dC-AAII suggests a broader range of DNA damage induced by AAII [].

Properties

CAS Number

127191-86-0

Product Name

dA-Aai

IUPAC Name

12-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]imino-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-9-ol

Molecular Formula

C27H22N6O7

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C27H22N6O7/c1-37-14-4-2-3-11-18(14)21(22-19-12(27(36)32-22)5-15-24(20(11)19)39-10-38-15)31-25-23-26(29-8-28-25)33(9-30-23)17-6-13(35)16(7-34)40-17/h2-5,8-9,13,16-17,32,34-36H,6-7,10H2,1H3

InChI Key

UJUDOVXXLPFCGM-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=NC3=C4C(=NC=N3)N(C=N4)C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8

Synonyms

7-(deoxyadenosin-N(6)-yl)aristolactam I
aristolactam I, 7-(deoxyadenosin-N(6)-yl)

Canonical SMILES

COC1=CC=CC2=C1C(=NC3=C4C(=NC=N3)N(C=N4)C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.